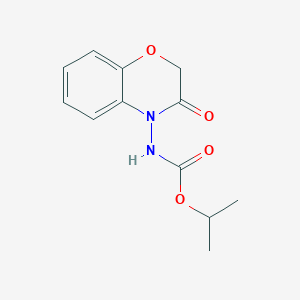
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine atoms and a cyclohexyloxy group, along with an acetamide functional group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenol as the starting material.
Cyclohexylation: The phenol group is then reacted with cyclohexyl chloride in the presence of a strong base such as potassium carbonate to form 3,5-dichloro-4-cyclohexyloxyphenol.
Acetylation: The resulting phenol is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Chloro-substituted phenols and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
科学的研究の応用
Chemistry: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may be used in the treatment of various diseases due to its biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
3,5-Dichlorophenol: Similar structure but lacks the cyclohexyloxy and acetamide groups.
N-(3,5-dichlorophenyl)acetamide: Similar to the target compound but without the cyclohexyloxy group.
3,5-Dichloro-4-hydroxybenzaldehyde: Similar phenolic structure but with an aldehyde group instead of acetamide.
Uniqueness: N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide is unique due to the presence of both the cyclohexyloxy and acetamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and reactivity compared to similar compounds.
特性
IUPAC Name |
N-(3,5-dichloro-4-cyclohexyloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9(18)17-10-7-12(15)14(13(16)8-10)19-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVJSNZGSHDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)OC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)sulfonylethyl]-N-ethylaniline](/img/structure/B8046135.png)

![Propan-2-yl 2-[2-[(4-chlorophenoxy)methyl]-2-hydroxy-3,3-dimethylbutyl]sulfanylacetate](/img/structure/B8046148.png)


![N-[4-[1-(4-formamido-3-methylphenyl)cyclohexyl]-2-methylphenyl]formamide](/img/structure/B8046173.png)
![5-Amino-2-[(cyclohexylamino)methyl]benzenesulfonic acid](/img/structure/B8046179.png)
![N-[bis(butylsulfanyl)methylidene]methanesulfonamide](/img/structure/B8046187.png)


![N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B8046212.png)


